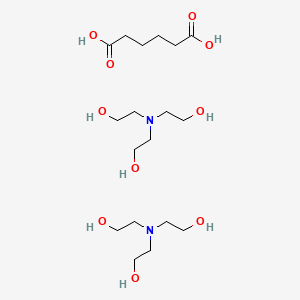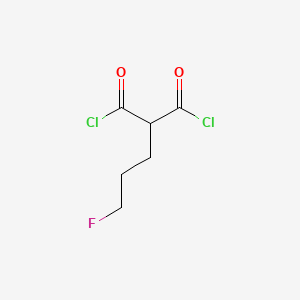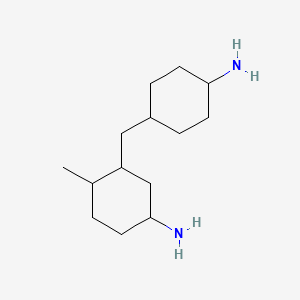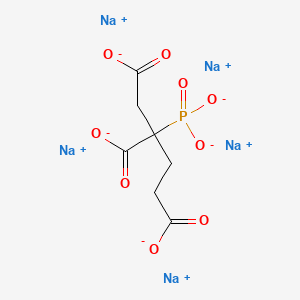
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate is a chemical compound widely used in various industrial applications. It is known for its ability to act as a powerful complexing agent, effectively binding with metal ions such as calcium, magnesium, zinc, aluminum, and iron . This compound is particularly valued for its role in preventing scale formation and stabilizing bleach in various formulations .
Métodos De Preparación
The synthesis of pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate typically involves the reaction of maleic anhydride with phosphorous acid, followed by neutralization with sodium hydroxide . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors and precise temperature and pH control to optimize yield and purity .
Análisis De Reacciones Químicas
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate undergoes various chemical reactions, including complexation, protonation, and deprotonation . It can form stable complexes with metal ions, which is a key feature in its application as an antiscalant and bleach stabilizer . The compound’s carboxyl and phosphonate groups are reactive sites that participate in these reactions. Common reagents used in these reactions include metal salts and acids or bases to adjust pH .
Aplicaciones Científicas De Investigación
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to study metal ion interactions and complexation behavior . In biology and medicine, it is explored for its potential in drug delivery systems and as a stabilizer in pharmaceutical formulations . Industrially, it is used in water treatment, detergents, and cleaning agents due to its ability to prevent scale formation and stabilize bleach .
Mecanismo De Acción
The mechanism of action of pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate involves its ability to bind with metal ions through its carboxyl and phosphonate groups . This binding prevents the precipitation of metal salts, thereby inhibiting scale formation . The compound’s structure allows it to form stable complexes with various metal ions, making it effective in a wide range of pH conditions .
Comparación Con Compuestos Similares
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate is unique due to its combination of carboxyl and phosphonate groups, which provide strong complexing abilities . Similar compounds include ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA), both of which are also used as chelating agents . this compound is often preferred in applications requiring high stability and effectiveness in a wide range of pH conditions .
Propiedades
Número CAS |
67170-90-5 |
|---|---|
Fórmula molecular |
C7H6Na5O9P |
Peso molecular |
380.04 g/mol |
Nombre IUPAC |
pentasodium;2-phosphonatobutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H11O9P.5Na/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;;;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);;;;;/q;5*+1/p-5 |
Clave InChI |
LIQLLUGYBKEWRJ-UHFFFAOYSA-I |
SMILES canónico |
C(CC(CC(=O)[O-])(C(=O)[O-])P(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


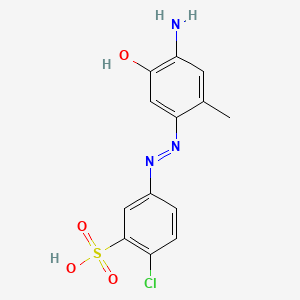
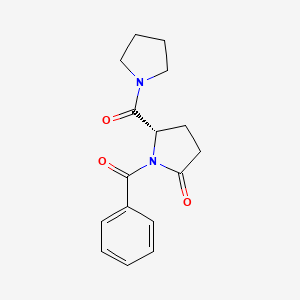
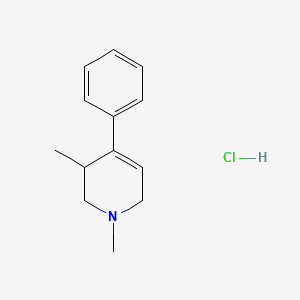
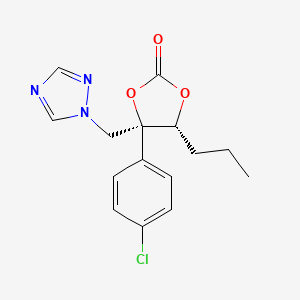

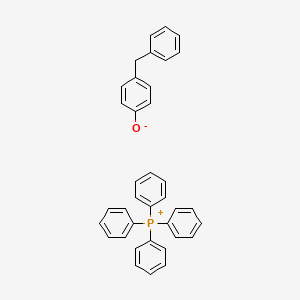
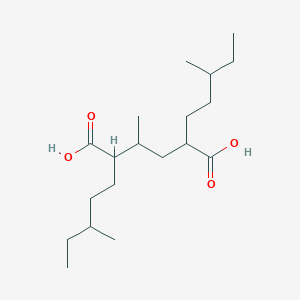
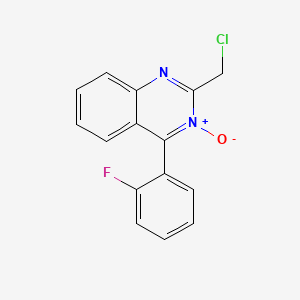

![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)

